Benoxaprofen
Overview
Description
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It was marketed under the brand names Opren in the United Kingdom and Europe, and Oraflex in the United States of America. The compound has the chemical formula C16H12ClNO3 and was primarily used to treat conditions such as rheumatoid arthritis and osteoarthritis .
Mechanism of Action
Target of Action
Benoxaprofen, also known as Benoxaphen, is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class . Unlike other NSAIDs, this compound acts directly on mononuclear cells . These cells play a crucial role in the immune response, and their modulation can have significant effects on inflammation and pain.
Mode of Action
It is known that it modifies leukocyte function, especially the migration of monocytes which perpetuate the inflammatory process . This unique mode of action distinguishes this compound from other NSAIDs, which typically work by inhibiting the formation of prostaglandins, molecules that are important in acute inflammation .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain, making it effective for conditions like rheumatoid arthritis and osteoarthritis . Its use has been associated with serious adverse reactions, including fatal cholestatic jaundice .
Action Environment
The action of this compound, like many drugs, can be influenced by various environmental factors. For example, the drug’s efficacy and stability could be affected by factors such as pH, temperature, and light exposure. Additionally, individual patient factors, such as age, sex, genetic factors, and overall health status, can also influence the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Benoxaprofen interacts with various enzymes and proteins in the body. It has inhibitory effects on the lipoxygenase and cyclo-oxygenase pathways . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
This compound influences cell function by modifying leucocyte function, especially the migration of monocytes which perpetuate the inflammatory process . This impact on cell signaling pathways, gene expression, and cellular metabolism is significant .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition or activation of enzymes . It also causes changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound is well absorbed after oral administration to man .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Single-dose studies in several animal species have shown that the compound is well absorbed after oral administration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . The exact nature of these interactions is still being studied .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . Its effects on localization or accumulation are significant .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is believed that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benoxaprofen involves multiple steps. One common method includes the reaction of N-(5-acetyl-2-hydroxyphenyl)-4-chlorobenzamide with a base in the presence of a catalyst to yield 1-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)ethanone. This intermediate is then further reacted to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Benoxaprofen undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and light, which facilitate photodegradation.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Photodegradation Products: These include decarboxylated derivatives and other photoproducts.
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Benoxaprofen has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit leucocyte migration and has little cyclo-oxygenase inhibitory activity . Research has also explored its effects on macrophage function and its potential use in treating various inflammatory conditions .
Comparison with Similar Compounds
Benoxaprofen is structurally similar to other non-steroidal anti-inflammatory drugs such as ketoprofen, suprofen, and tiaprofenic acid. it is unique in its phototoxic potential and its specific inhibition of the lipoxygenase pathway . Other similar compounds include:
Ketoprofen: Known for its anti-inflammatory and analgesic properties.
Suprofen: Used primarily for its anti-inflammatory effects.
Tiaprofenic Acid: Another NSAID with similar properties but different phototoxic potential.
This compound’s unique combination of properties and its specific mechanism of action make it a compound of significant interest in both pharmaceutical research and clinical applications.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITFXPHMIHQXPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51234-86-7 (mono-hydrochloride salt), 70062-36-1 (ammonium salt), 51234-86-7 (sodium salt/solvate), 70062-36-1 (ammonium salt/solvate), 93983-00-7 (potassium salt/solvate) | |
Record name | Benoxaprofen [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022650 | |
Record name | Benoxaprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51234-28-7, 67434-14-4 | |
Record name | Benoxaprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51234-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benoxaprofen [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benoxaprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04812 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benoxaprofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benoxaprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-(4-chlorophenyl)benzoxazole-5-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benoxaprofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENOXAPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17SZX404IM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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